Tetrabromphthalsäure

Übersicht

Beschreibung

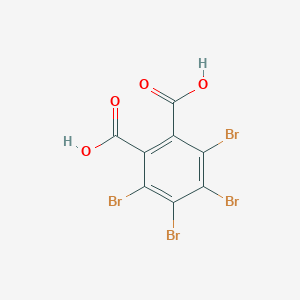

Tetrabromophthalic acid is a brominated aromatic compound with the molecular formula C8H2Br4O4. It is primarily used as a flame retardant due to its high bromine content, which imparts fire-resistant properties to various materials. This compound is a derivative of phthalic acid, where four hydrogen atoms are replaced by bromine atoms.

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

1.1 Overview of Flame Retardants

Flame retardants are critical in reducing the flammability of materials, especially in consumer products, electronics, and construction materials. TBPA is primarily used as an additive flame retardant due to its effectiveness in enhancing fire resistance.

1.2 Mechanism of Action

TBPA functions by releasing bromine radicals when subjected to high temperatures, which interrupt the combustion process. This halogenated compound is often incorporated into plastics and textiles to improve their fire safety standards.

1.3 Case Study: Evaluation of TBPA in Wool Treatments

A study evaluated TBPA's effectiveness on wool, revealing that treatment with TBPA resulted in significantly reduced after-flaming times under dry conditions. This indicates its potential for enhancing the fire resistance of natural fibers .

| Material | Treatment | After-Flaming Time (seconds) |

|---|---|---|

| Untreated Wool | - | 12.5 |

| Wool with TBPA | TBPA Treatment | 2.3 |

Corrosion Inhibition

2.1 Dual Functionality as Corrosion Inhibitor and Biocide

Recent research has synthesized N-substituted tetrabromophthalic compounds that exhibit both corrosion inhibition and biocidal properties. These compounds are particularly effective in controlling microbial influenced corrosion (MIC) in cooling systems.

2.2 Efficacy Evaluation

The corrosion inhibition efficiency was assessed through weight loss analysis and electrochemical measurements. One particular N-substituted tetrabromophthalic inhibitor demonstrated a corrosion inhibition efficiency of 79%, showcasing its potential for industrial applications .

| Inhibitor Type | Weight Loss (%) | Charge Transfer Resistance (Ω) |

|---|---|---|

| Inhibitor I | 50 | 100 |

| Inhibitor II | 21 | 200 |

Environmental Impact Studies

3.1 Toxicity Assessments

Research has also focused on the environmental impact of TBPA as a flame retardant, particularly its toxicity to aquatic organisms. A study using zebrafish embryos found that TBPA had a low lethal concentration (LC50) compared to other brominated flame retardants, indicating potential risks to aquatic ecosystems .

| Flame Retardant | LC50 (ppm) |

|---|---|

| TBPA | 20 |

| TBBPA | 1.45 |

| HBCD | 7.7 |

Industrial Applications

4.1 Use in Plastics and Composites

TBPA is utilized in various industrial applications, particularly in the production of plastics and composite materials where enhanced fire resistance is required. It has been noted as a substitute for pentabromodiphenyl ether in sheet molding compounds .

4.2 Synthesis Techniques

The purification and synthesis of TBPA derivatives have been explored to enhance their performance as flame retardants and corrosion inhibitors. Methods include dissolving crude tetrabromophthalic anhydride in alcohols followed by ion exchange processes to remove impurities .

Wirkmechanismus

Target of Action

Tetrabromophthalic acid, like other brominated flame retardants (BFRs), is primarily targeted at reducing the flammability of various consumer products . It is predominantly found in different environments through industrial processes and in human samples .

Mode of Action

It is known that brominated flame retardants, including tetrabromophthalic acid, interfere with combustion during a particular stage of the process . They act chemically and/or physically in the solid, liquid, or gas phase .

Biochemical Pathways

It is known that brominated flame retardants can have a wide range of effects on biochemical processes, depending on their nature .

Pharmacokinetics

It is known that brominated flame retardants can be found in various environments and in human samples, suggesting that they can be absorbed and distributed within the body .

Result of Action

It is known that brominated flame retardants can have a wide range of effects on living organisms, depending on their nature .

Action Environment

The action, efficacy, and stability of Tetrabromophthalic acid can be influenced by various environmental factors. For example, the presence of other chemicals, temperature, and pH can all affect the action of brominated flame retardants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrabromophthalic acid is typically synthesized through the bromination of phthalic anhydride. The process involves the reaction of phthalic anhydride with bromine in the presence of a bromination catalyst such as iodine or iron powder. The reaction is carried out in fuming sulfuric acid containing sulfur trioxide. The bromination is performed at elevated temperatures, usually between 80°C and 150°C, to ensure complete substitution of hydrogen atoms with bromine atoms .

Industrial Production Methods

In industrial settings, the production of tetrabromophthalic acid follows a similar bromination process. The reaction mixture typically includes phthalic anhydride, bromine, and a catalyst in a sulfuric acid medium. The reaction conditions are carefully controlled to optimize yield and purity. The final product is isolated by crystallization and purified through washing and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrabromophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.

Hydrolysis: The compound reacts with water, especially in the presence of acids, to form phthalic acid derivatives.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Acids and Bases: Hydrolysis reactions are often catalyzed by acids or bases.

Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products

Substituted Phthalic Acids: Products of nucleophilic substitution reactions.

Phthalic Acid Derivatives: Products of hydrolysis reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different chemical structure.

Bis(2-ethylhexyl)tetrabromophthalate: A brominated phthalate ester used as a plasticizer and flame retardant.

Uniqueness

Tetrabromophthalic acid is unique due to its high bromine content and its specific structure, which allows it to be highly effective as a flame retardant. Its ability to form stable char layers and release bromine radicals during combustion makes it particularly valuable in applications requiring high fire resistance.

Biologische Aktivität

Tetrabromophthalic acid (TBPA) is a brominated compound derived from phthalic acid, commonly used as a flame retardant. Its biological activity has garnered attention due to its potential endocrine-disrupting properties and implications for human health and environmental safety. This article explores the biological activities of TBPA, focusing on its hormonal effects, toxicological data, and potential applications in various fields.

Tetrabromophthalic acid is produced through the metabolism of tetrabromophthalate esters, particularly mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) . TBPA is known to undergo metabolic transformations that can influence its biological activity. The primary metabolic pathway involves the cleavage of the ester bond, leading to the formation of TBPA, which has been identified as a significant metabolite in various biological systems .

Hormonal Activity

Research indicates that TBPA exhibits anti-androgenic and anti-thyroid hormonal activities. A study utilizing luciferase reporter gene assays demonstrated that TBPA, along with other brominated flame retardants, can disrupt hormone receptor functions. The IC50 values for anti-androgenic activity were reported at 1.3 μM for TBPA, indicating a relatively potent effect compared to other compounds in the same class .

Table 1: Hormonal Activity of Tetrabromophthalic Acid and Related Compounds

| Compound | Anti-Androgenic IC50 (μM) | Anti-Thyroid IC50 (μM) |

|---|---|---|

| TBB | 43.5 | 37.5 |

| TBPH | 0.1 | 0.1 |

| TBBA | 47.5 | 22.8 |

| TBPA | 1.3 | 32.3 |

Toxicological Studies

Toxicological assessments have revealed various adverse effects associated with TBPA exposure. In vitro studies indicate that TBPA can induce cytotoxicity in human cell lines, with significant impacts on cell viability and proliferation . Furthermore, animal studies have shown that high doses of TBPA can lead to biochemical perturbations, including alterations in liver enzyme activities and potential liver toxicity .

Case Study: In Vivo Effects

A dietary repeat-dose study in rats highlighted the potential health risks associated with TBPA exposure. The study found a no-observed-adverse-effect level (NOAEL) of 223 mg/kg-day, while higher doses resulted in decreased body weight and altered clinical biochemistry parameters . These findings underscore the necessity for careful evaluation of TBPA's safety profile.

Applications and Implications

Despite its biological activity raising concerns regarding human health and environmental impact, TBPA has potential applications in various fields:

- Flame Retardants : Due to its effectiveness in reducing flammability in textiles and plastics.

- Corrosion Inhibitors : Recent studies have explored its use as a corrosion inhibitor in cooling water systems, demonstrating promising results in microbial influenced corrosion .

- Pharmaceutical Development : Novel derivatives of tetrabromophthalimides have been synthesized for potential use as multi-target anticancer agents, showcasing the versatility of brominated phthalate compounds .

Eigenschaften

IUPAC Name |

3,4,5,6-tetrabromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRDTMSOGDWMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13654-74-5 (aluminum salt), 18824-74-3 (di-potassium salt), 18824-79-8 (nickel salt), 25357-79-3 (di-hydrochloride salt), 68084-31-1 (magnesium salt) | |

| Record name | Tetrabromophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043781 | |

| Record name | Tetrabromophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13810-83-8 | |

| Record name | Tetrabromophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13810-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IHX0537R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Tetrabromophthalic Acid (TBPA) discussed in the provided research?

A1: The primary application of TBPA explored in these research papers is as a flame retardant for various materials, particularly wool and plastic materials. [, , , , ]

Q2: How does TBPA contribute to flame retardancy?

A2: While the exact mechanism is not fully detailed in these papers, TBPA, like many halogenated organic compounds, likely acts in the gas phase by interfering with the radical chain reactions involved in combustion. [] Additionally, the formation of intumescent char upon heating, observed in TBPA-treated wool, further enhances flame retardancy by creating a protective barrier. []

Q3: Are there any drawbacks to using TBPA as a flame retardant?

A3: Yes, research highlights a few drawbacks. Firstly, TBPA treatment on wool, while effective in reducing after-flaming time, suffers from poor wash fastness. [] Secondly, it leads to excessive smoke emission compared to some metal complex treatments. []

Q4: Can the wash fastness of TBPA treatment on wool be improved?

A4: Research indicates that co-applying TBPA with a fluorozirconate/citric acid system, in the presence of polyvinylidene chloride (PVDC) copolymer, can significantly enhance the wash fastness of the flame retardant finish on wool. []

Q5: Is TBPA used alone or in combination with other compounds for flame retardancy?

A5: TBPA can be used independently or combined with other flame retardants. Studies show synergistic effects when TBPA is used with specific metal complexes, resulting in improved limiting oxygen index and wash fastness in treated wool. []

Q6: Beyond its flame-retardant properties, what other applications of TBPA are mentioned in the research?

A6: One study investigates the biodegradability of TBPA alongside other aromatic compounds in landfill simulation reactors, indicating its potential presence and persistence in the environment. []

Q7: Are there any safety concerns associated with TBPA?

A7: While one study declares the non-mutagenicity of TBPA and its anhydride form, [] information on its broader toxicity profile, environmental impact, and potential long-term effects requires further investigation. []

Q8: How is the molecular structure of TBPA described?

A8: While specific spectroscopic data is not provided in the research excerpts, TBPA's structure is derived from phthalic acid with four bromine atoms replacing hydrogens on the aromatic ring. [] This halogenation significantly contributes to its flame-retardant properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.